3-((4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine
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Overview
Description
3-((4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and triazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions.
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and the employment of high-pressure hydrogenation for the piperidine ring formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine ring.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study the interactions of triazole and piperidine-containing molecules with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 3-((4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 3-methylpiperidine and 4-phenylpiperidine share the piperidine ring structure but differ in their substituents.
Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole share the triazole ring but differ in their substitution patterns.
Uniqueness
The uniqueness of 3-((4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine lies in the combination of the piperidine and triazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-[[4-(methoxymethyl)triazol-1-yl]methyl]piperidine |
InChI |
InChI=1S/C10H18N4O/c1-15-8-10-7-14(13-12-10)6-9-3-2-4-11-5-9/h7,9,11H,2-6,8H2,1H3 |
InChI Key |
OFJNDQYMBAEVLL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN(N=N1)CC2CCCNC2 |
Origin of Product |
United States |
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